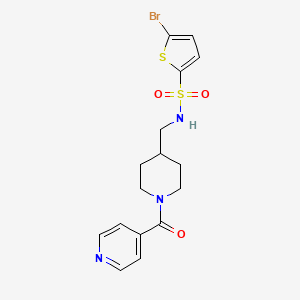
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as MOQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MOQA is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
Mechanism of Action
The exact mechanism of action of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to induce apoptosis in cancer cells. This compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in laboratory experiments offers several advantages, including its low cost, easy availability, and high purity. This compound has also been shown to exhibit low toxicity and high selectivity towards its target enzymes and cells. However, this compound has some limitations, including its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of interest is the development of novel synthetic methods for this compound and its analogs. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential as a therapeutic agent. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, this compound is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in scientific research. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 4-amino-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)phenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported, including the use of different solvents, catalysts, and reaction temperatures.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. This compound has also been investigated for its role in modulating the immune system and its potential as a therapeutic agent for autoimmune disorders.
properties
CAS RN |
2309613-07-6 |
|---|---|
Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.39 |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)24/h2-9H,10H2,1H3,(H,18,21)(H,19,24) |
InChI Key |
YJGGNOVBTZLUPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

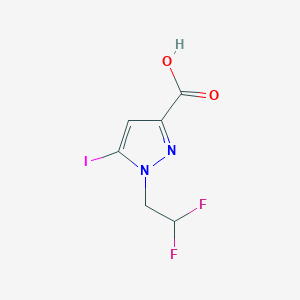
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)
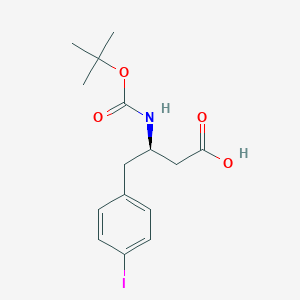

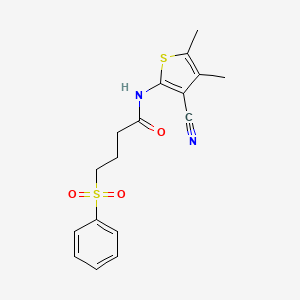
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
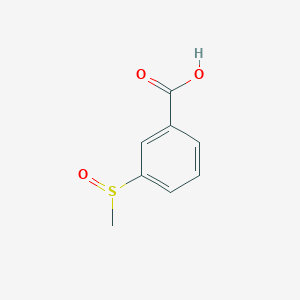
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

